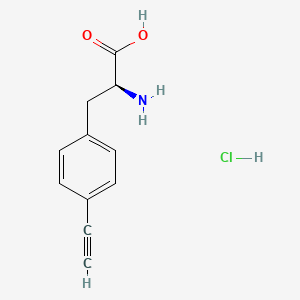

p-Ethynylphenylalanine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-3-(4-ethynylphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2.ClH/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14;/h1,3-6,10H,7,12H2,(H,13,14);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHYNRVXXMXXQM-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188640-63-3 | |

| Record name | L-Phenylalanine, 4-ethynyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188640-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of p-Ethynylphenylalanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

p-Ethynylphenylalanine hydrochloride (pEPA) is a potent and selective inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (B10506) (5-hydroxytryptamine, 5-HT). Its mechanism of action is characterized by competitive and reversible inhibition of TPH, leading to a significant reduction in serotonin levels both in vitro and in vivo. This targeted action, combined with a favorable selectivity profile against other aromatic amino acid hydroxylases and serotonin receptors, establishes pEPA as a valuable pharmacological tool for investigating the roles of serotonin in various physiological and pathological processes. This document provides a comprehensive overview of its mechanism, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Competitive Inhibition of Tryptophan Hydroxylase

The primary mechanism of action of this compound is its potent, selective, and reversible inhibition of tryptophan hydroxylase (TPH)[1][2][3]. TPH is a critical enzyme that catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), which is the initial and rate-limiting step in the biosynthesis of the neurotransmitter serotonin[3][4].

pEPA acts as a competitive inhibitor with respect to the substrate, tryptophan[3][4]. This means that pEPA binds to the active site of the TPH enzyme, thereby preventing the binding of the natural substrate, L-tryptophan, and halting the synthesis of 5-HTP. The inhibition is reversible, indicating that the compound does not form a permanent covalent bond with the enzyme[3][4].

Quantitative Analysis of TPH Inhibition

The inhibitory potency of p-Ethynylphenylalanine has been quantified in vitro, demonstrating its significant affinity for TPH.

| Parameter | Value | Enzyme | Notes |

| Ki | 32.6 ± 6.2 μM | Tryptophan Hydroxylase (TPH) | Competitive inhibition vs. tryptophan[1][3][4] |

In Vivo Effects on Serotonin Metabolism

Administration of p-Ethynylphenylalanine in vivo leads to a substantial and dose-dependent reduction in serotonin and its metabolites. Studies in rats have demonstrated its potent effects on brain biochemistry.

| Species | Dose | Route | Time Point | Effect |

| Rat | 30 mg/kg | i.p. | 24 hours | 95 ± 5% decrease in TPH activity in brain homogenates[3][4] |

| Rat | 30 mg/kg | i.p. | 24 hours | 85% decrease in serotonin (5-HT) and 5-hydroxyindole-3-acetic acid (5-HIAA) levels[3][4] |

| Rat | 5 mg/kg | i.p. | 30 min | Significant decrease in 5-HT tissue concentration in raphe nuclei[5] |

| Rat | 5 mg/kg | i.p. | 24 hours | Decrease in 5-HT tissue concentration in projection areas (hippocampus, striatum, frontal cortex)[5] |

For comparison, p-chlorophenylalanine (pCPA), another TPH inhibitor, requires a tenfold higher concentration (300 mg/kg) to achieve a similar decrease in TPH activity (87 ± 5%)[3][4].

Selectivity Profile

A key attribute of p-Ethynylphenylalanine is its high selectivity for TPH over other related enzymes and receptors.

-

Tyrosine Hydroxylase (TH): Displayed little inhibitory activity towards TH, the rate-limiting enzyme for catecholamine biosynthesis[3][4].

-

Phenylalanine Hydroxylase & Tyrosinase: Showed no inhibition of these enzymes[3][4].

-

Serotonin Transporter (SERT) & Receptors: Found to be a poor ligand for the serotonin transporter and various serotonin receptors (5-HT1, 5-HT2, 5-HT4, 5-HT5, 5-HT6, and 5-HT7)[2][3].

Signaling Pathway and Point of Inhibition

This compound intervenes at the very beginning of the serotonin signaling pathway by blocking its synthesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.psu.edu [pure.psu.edu]

- 5. Short- and long-term effects of p-ethynylphenylalanine on brain serotonin levels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to p-Ethynylphenylalanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-Ethynylphenylalanine hydrochloride, a versatile molecule with significant applications in chemical biology and drug discovery. This document details its chemical properties, synthesis, and multifaceted roles as both a potent inhibitor of serotonin (B10506) synthesis and a bioorthogonal chemical reporter for protein labeling.

Introduction

This compound (p-EtPhe-HCl), also known as 4-Ethynyl-L-phenylalanine hydrochloride, is a non-proteinogenic amino acid that has garnered considerable interest in the scientific community. Its unique structure, featuring a terminal alkyne group on the phenyl ring of phenylalanine, endows it with two primary functionalities. Firstly, it acts as a selective inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin. Secondly, the alkyne moiety serves as a chemical handle for bioorthogonal "click" chemistry reactions, enabling the site-specific labeling and visualization of proteins. This dual utility makes p-EtPhe-HCl a powerful tool for studying serotonergic pathways and for protein engineering and analysis.

Chemical and Physical Properties

This compound is a white to off-white solid. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value |

| IUPAC Name | (2S)-2-amino-3-(4-ethynylphenyl)propanoic acid hydrochloride |

| Synonyms | 4-Ethynyl-L-phenylalanine hydrochloride, p-EPA-HCl |

| CAS Number | 188640-63-3 |

| Molecular Formula | C₁₁H₁₂ClNO₂ |

| Molecular Weight | 225.67 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and DMSO |

Synthesis of this compound

The synthesis of p-Ethynylphenylalanine is most commonly achieved through a palladium-catalyzed Sonogashira or Heck-type cross-coupling reaction. A general synthetic scheme involves the coupling of a protected 4-iodophenylalanine derivative with a source of acetylene.

Synthesis Protocol via Heck Reaction

A reported method for the synthesis of the free base, p-ethynylphenylalanine, involves the Heck reaction of N-tert-butyloxycarbonyl-4-iodo-L-phenylalanine methyl ester with trimethylsilylacetylene (B32187).[1] The following is a generalized protocol based on this type of transformation, followed by deprotection.

Step 1: Heck Coupling

-

To a solution of N-Boc-4-iodo-L-phenylalanine methyl ester (1.0 eq) in an appropriate solvent such as DMF or acetonitrile, add trimethylsilylacetylene (1.2 eq).

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq).

-

Add a base, such as triethylamine (B128534) (2.5 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield N-Boc-4-(trimethylsilylethynyl)-L-phenylalanine methyl ester.

Step 2: Desilylation

-

Dissolve the product from Step 1 in a solvent such as methanol.

-

Add a base like potassium carbonate (K₂CO₃) and stir at room temperature.

-

Monitor the reaction until the trimethylsilyl (B98337) group is completely removed.

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the product to obtain N-Boc-4-ethynyl-L-phenylalanine methyl ester.

Step 3: Deprotection and Hydrochloride Salt Formation

-

Treat the product from Step 2 with a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid, to remove the Boc protecting group and hydrolyze the methyl ester.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

The resulting residue is this compound. It can be further purified by recrystallization.

Applications

Inhibition of Tryptophan Hydroxylase and Serotonin Synthesis

p-Ethynylphenylalanine is a potent and selective inhibitor of tryptophan hydroxylase (TPH), the enzyme that catalyzes the first and rate-limiting step in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[1]

p-Ethynylphenylalanine acts as a competitive inhibitor with respect to the natural substrate, L-tryptophan.[1] By binding to the active site of TPH, it prevents the conversion of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), thereby blocking the entire serotonin synthesis pathway. This inhibition is reversible.[1]

The following diagram illustrates the serotonin biosynthesis pathway and the point of inhibition by p-Ethynylphenylalanine.

Studies have demonstrated the potent inhibitory activity of p-Ethynylphenylalanine both in vitro and in vivo.

| Parameter | Value | Reference |

| Kᵢ for TPH (in vitro) | 32.6 ± 6.2 µM | [1] |

| In Vivo Effect (rats, 30 mg/kg, i.p.) | 95 ± 5% decrease in brain TPH activity | [1] |

| In Vivo Effect (rats, 30 mg/kg, i.p.) | 85% decrease in serotonin and 5-HIAA levels | [1] |

Bioorthogonal Chemical Reporter for Protein Labeling

The terminal alkyne group of p-Ethynylphenylalanine makes it a valuable tool for bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This allows for the site-specific labeling of proteins for various applications, including proteomics, imaging, and drug development.

The general workflow for using p-Ethynylphenylalanine as a bioorthogonal reporter involves two main stages:

-

Incorporation of p-Ethynylphenylalanine into a target protein: This is achieved using amber stop codon suppression technology in a suitable expression system (e.g., E. coli).

-

Click Chemistry Labeling: The alkyne-containing protein is then reacted with an azide-functionalized probe (e.g., a fluorophore, biotin, or drug molecule) via CuAAC.

Protocol 1: Site-Specific Incorporation of p-Ethynylphenylalanine into Proteins in E. coli

This protocol is a general guideline and may require optimization for specific proteins.

-

Plasmid Preparation:

-

Introduce an amber stop codon (TAG) at the desired site of incorporation in the gene of interest cloned into a suitable expression vector (e.g., pET vector).

-

Co-transform the expression plasmid and a plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for p-Ethynylphenylalanine (e.g., a pEVOL-based plasmid) into a competent E. coli expression strain (e.g., BL21(DE3)).

-

-

Protein Expression:

-

Grow the transformed E. coli in a suitable medium (e.g., LB or minimal medium) containing the appropriate antibiotics at 37 °C with shaking.

-

When the culture reaches an OD₆₀₀ of 0.6-0.8, add this compound to a final concentration of 1-2 mM.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a reduced temperature (e.g., 18-25 °C) for 12-16 hours.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or other appropriate methods.

-

Clarify the lysate by centrifugation.

-

Purify the protein of interest from the supernatant using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged, followed by size-exclusion chromatography).

-

Confirm the incorporation of p-Ethynylphenylalanine by mass spectrometry.

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of the Purified Protein

This protocol is for a typical small-scale labeling reaction.

-

Reagent Preparation:

-

Prepare stock solutions of the following reagents:

-

Azide-functionalized probe (e.g., 10 mM in DMSO).

-

Copper(II) sulfate (CuSO₄) (e.g., 50 mM in water).

-

A reducing agent, such as sodium ascorbate (B8700270) (e.g., 100 mM in water, freshly prepared).

-

A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (e.g., 50 mM in DMSO/water).

-

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the purified alkyne-containing protein (e.g., to a final concentration of 10-50 µM) in a suitable buffer (e.g., PBS or HEPES, pH 7.4).

-

Add the azide-probe to a final concentration of 2-5 molar equivalents over the protein.

-

In a separate tube, pre-mix the CuSO₄ and the ligand (e.g., at a 1:5 molar ratio).

-

Add the CuSO₄/ligand complex to the protein/azide mixture to a final copper concentration of 0.1-1 mM.

-

Initiate the reaction by adding the sodium ascorbate to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature for 1-2 hours, or at 4 °C overnight. Protect from light if using a fluorescent probe.

-

-

Removal of Excess Reagents:

-

Remove the excess labeling reagents by size-exclusion chromatography (e.g., using a desalting column), dialysis, or spin filtration.

-

-

Analysis of Labeled Protein:

-

Confirm successful labeling by SDS-PAGE with in-gel fluorescence scanning (if a fluorescent probe was used) and by mass spectrometry to determine the mass of the labeled protein.

-

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

For more detailed safety information, refer to the SDS of similar compounds like other amino acid hydrochlorides.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in various fields. Its ability to selectively inhibit serotonin biosynthesis provides a means to investigate the complex roles of this neurotransmitter in health and disease. Furthermore, its utility as a bioorthogonal handle for protein labeling through click chemistry opens up numerous possibilities for studying protein structure, function, and interactions in complex biological systems. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this powerful molecule in research and development.

References

p-Ethynylphenylalanine hydrochloride physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of p-Ethynylphenylalanine hydrochloride. The information is intended to support research and development activities involving this compound, particularly in the context of drug discovery and neurochemical research.

Core Physical and Chemical Properties

This compound is the hydrochloride salt of p-Ethynylphenylalanine, a synthetic amino acid derivative. It is recognized for its role as a potent inhibitor of tryptophan hydroxylase.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-3-(4-ethynylphenyl)propanoic acid hydrochloride | |

| Synonyms | 4-Ethynyl-L-phenylalanine HCl, pEPA | |

| CAS Number | 188640-63-3 | |

| Molecular Formula | C₁₁H₁₂ClNO₂ | |

| Molecular Weight | 225.67 g/mol | |

| Appearance | Off-white to light yellow solid | |

| Purity | ≥99% (commercially available) |

Table 2: Solubility Data

| Solvent | Solubility | Notes | Source(s) |

| Water (H₂O) | 12 mg/mL (53.17 mM) | Sonication is recommended. | |

| DMSO | 99 mg/mL (438.69 mM) | Sonication is recommended. | |

| 1M HCl | 240 mg/mL (1268.41 mM) | Ultrasonic and adjust pH to 1 with HCl. | |

| 1M NaOH | 240 mg/mL (1268.41 mM) | Ultrasonic and adjust pH to 11 with NaOH. | |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL (14.62 mM) | Sonication is recommended. |

Table 3: Storage and Stability

| Form | Storage Temperature | Stability | Source(s) |

| Powder | -20°C | ≥ 3 years | |

| In Solvent | -80°C | ≥ 1 year |

Biological Activity and Mechanism of Action

This compound is a potent, selective, and reversible competitive inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (B10506) (5-hydroxytryptamine, 5-HT).[1] By inhibiting TPH, it effectively reduces the levels of serotonin and its metabolite, 5-hydroxyindole-3-acetic acid (5-HIAA), in the brain.[1]

-

In Vitro Activity : It competitively and reversibly inhibits TPH with a Kᵢ of 32.6 ± 6.2 µM versus tryptophan.[1]

-

In Vivo Activity : Administration of 30 mg/kg of p-Ethynylphenylalanine to rats resulted in a 95 ± 5% decrease in TPH activity in brain homogenates and an 85% decrease in serotonin and 5-HIAA levels 24 hours after injection.[1]

-

Selectivity : The compound shows little to no inhibitory activity against other aromatic amino acid hydroxylases such as tyrosine hydroxylase, phenylalanine hydroxylase, and tyrosinase. It is also a poor ligand for the serotonin transporter and various serotonin receptors.[1]

Signaling Pathway: Inhibition of Serotonin Biosynthesis

The following diagram illustrates the serotonin biosynthesis pathway and the point of inhibition by this compound.

References

p-Ethynylphenylalanine Hydrochloride: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

p-Ethynylphenylalanine hydrochloride (pEPA) is a versatile molecule that has emerged as a powerful tool in neuroscience research. Its utility stems from two primary properties: its potent and selective inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (B10506) biosynthesis, and its function as a bioorthogonal amino acid for protein labeling and visualization. This guide provides an in-depth overview of pEPA's mechanisms of action, experimental protocols for its use, and its applications in elucidating the roles of serotonin and in studying the neuronal proteome.

Core Properties of this compound

p-Ethynylphenylalanine is an unnatural amino acid characterized by an ethynyl (B1212043) group at the para position of the phenyl ring. This modification confers its unique biological and chemical functionalities. For research purposes, it is often supplied as a hydrochloride salt to improve its solubility and stability.

Tryptophan Hydroxylase Inhibition

pEPA acts as a competitive and reversible inhibitor of tryptophan hydroxylase (TPH), the enzyme responsible for converting tryptophan to 5-hydroxytryptophan, the first and rate-limiting step in the synthesis of the neurotransmitter serotonin.[1] By inhibiting TPH, pEPA provides a means to acutely and selectively deplete serotonin levels in the brain, allowing researchers to investigate the multifaceted roles of serotonin in various physiological and pathological processes.[1][2]

Bioorthogonal Chemistry and Protein Labeling

The terminal alkyne group on pEPA serves as a "handle" for bioorthogonal click chemistry.[3] This allows for the covalent attachment of reporter molecules, such as fluorophores or biotin, to proteins that have incorporated pEPA. This technique enables the visualization, identification, and quantification of newly synthesized proteins in a spatio-temporal manner within neurons and neural circuits.

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data regarding the properties and effects of p-Ethynylphenylalanine.

| Parameter | Value | Species/System | Reference |

| TPH Inhibition | |||

| Ki (vs. Tryptophan) | 32.6 ± 6.2 µM | In vitro | [1] |

| In Vivo Efficacy | |||

| TPH Activity Decrease | 95 ± 5% | Rat brain homogenates (30 mg/kg) | [1] |

| Serotonin Level Decrease | 85% | Rat brain (30 mg/kg, 24h post-injection) | [1] |

| Time to significant 5-HT decrease (raphe nuclei) | 30 minutes | Rat (5 mg/kg, i.p.) | [2] |

| Time to significant 5-HT decrease (projection areas) | 24 hours | Rat (5 mg/kg, i.p.) | [2] |

| Duration of 5-HT decrease | Up to 4 days | Rat (5 mg/kg, i.p.) | [2] |

| Time to 5-HT level recovery | 12 days | Rat (5 mg/kg, i.p.) | [2] |

Table 1: In Vitro and In Vivo Efficacy of p-Ethynylphenylalanine as a TPH Inhibitor

| Brain Region | Time to Extracellular 5-HT Decrease | Species/System | Reference |

| Frontal Cortex | 30 minutes | Rat (5 mg/kg, i.p.) | [2] |

| Striatum | 40 minutes | Rat (5 mg/kg, i.p.) | [2] |

| Hippocampus | 90 minutes | Rat (5 mg/kg, i.p.) | [2] |

Table 2: Onset of Extracellular Serotonin (5-HT) Decrease in Different Brain Regions Following pEPA Administration

Experimental Protocols

Synthesis of this compound

p-Ethynylphenylalanine is synthesized via a Heck reaction. The following is a general protocol based on the literature.[1][4][5]

Materials:

-

N-tert-butyloxycarbonyl-4-iodo-L-phenylalanine methyl ester

-

Trimethylsilylacetylene

-

Palladium catalyst (e.g., Pd(OAc)2)

-

Ligand (e.g., triphenylphosphine)

-

Base (e.g., triethylamine)

-

Solvent (e.g., DMF)

-

Hydrochloric acid (HCl)

Procedure:

-

Combine N-tert-butyloxycarbonyl-4-iodo-L-phenylalanine methyl ester, palladium catalyst, and ligand in a reaction vessel under an inert atmosphere.

-

Add the solvent and the base, followed by the trimethylsilylacetylene.

-

Heat the reaction mixture and monitor for completion by thin-layer chromatography or liquid chromatography-mass spectrometry.

-

Upon completion, cool the reaction and perform an aqueous workup to remove the catalyst and other impurities.

-

Purify the resulting protected p-ethynylphenylalanine derivative by column chromatography.

-

Remove the protecting groups (e.g., Boc and methyl ester) under appropriate acidic or basic conditions.

-

Dissolve the free amino acid in a suitable solvent and treat with a stoichiometric amount of hydrochloric acid to precipitate this compound.

-

Collect the precipitate by filtration and dry under vacuum.

Tryptophan Hydroxylase Inhibition Assay

Several methods can be used to assess TPH activity and its inhibition by pEPA. A common method is the radioenzymatic assay.[6]

Materials:

-

[3H]-L-tryptophan

-

TPH enzyme source (e.g., brain homogenate, purified TPH)

-

Cofactors: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), O2, Fe2+

-

This compound

-

Activated charcoal

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the TPH enzyme source, cofactors, and varying concentrations of pEPA.

-

Initiate the reaction by adding [3H]-L-tryptophan.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding acidified charcoal, which adsorbs the unreacted [3H]-L-tryptophan and the [3H]-5-hydroxytryptophan product.

-

Centrifuge the samples to pellet the charcoal.

-

Transfer the supernatant, containing the [3H]H2O byproduct of the reaction, to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

The amount of [3H]H2O produced is proportional to the TPH activity. Calculate the inhibition by pEPA by comparing the activity in the presence and absence of the inhibitor.

In Vivo Administration and Brain Tissue Analysis

To study the effects of pEPA on brain serotonin levels in vivo, the following protocol can be adapted.[1][2]

Materials:

-

This compound

-

Saline or other appropriate vehicle

-

Rodents (e.g., rats, mice)

-

Dissection tools

-

Homogenization buffer

-

HPLC with electrochemical or fluorescence detection

Procedure:

-

Dissolve pEPA in the vehicle to the desired concentration.

-

Administer pEPA to the animals via intraperitoneal (i.p.) injection at the desired dose (e.g., 5-30 mg/kg).

-

At various time points post-injection, euthanize the animals and rapidly dissect the brain regions of interest (e.g., hippocampus, striatum, raphe nuclei).

-

Homogenize the brain tissue in an appropriate buffer.

-

Analyze the levels of serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the homogenates using HPLC.

Metabolic Labeling of Neuronal Proteins and Click Chemistry

This protocol outlines the general steps for incorporating pEPA into neuronal proteins and subsequent labeling via click chemistry.

Materials:

-

This compound

-

Neuronal cell culture or animal model

-

Azide-functionalized reporter molecule (e.g., azide-fluorophore, biotin-azide)

-

Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate)

-

Copper-chelating ligand (e.g., TBTA or THPTA)

-

Fixative (e.g., paraformaldehyde) for imaging

-

Lysis buffer for proteomics

Procedure:

-

Metabolic Labeling:

-

For cell culture: Replace the normal culture medium with a methionine-free medium supplemented with pEPA. The optimal concentration and duration of labeling should be determined empirically.

-

For in vivo studies: Administer pEPA to the animal, for example, through drinking water, diet, or systemic injections.

-

-

Sample Preparation:

-

For imaging: Fix the cells or brain tissue slices with paraformaldehyde.

-

For proteomics: Lyse the cells or tissue to extract the proteins.

-

-

Click Reaction:

-

Prepare the click reaction cocktail containing the azide-functionalized reporter, copper(I) catalyst, and ligand in an appropriate buffer.

-

Incubate the fixed cells/tissue or the protein lysate with the click reaction cocktail. The reaction is typically performed at room temperature.

-

-

Analysis:

-

Imaging: Wash the samples to remove excess reagents and visualize the labeled proteins using fluorescence microscopy.

-

Proteomics: If a biotin-azide reporter was used, the labeled proteins can be enriched using streptavidin-coated beads. The enriched proteins can then be identified and quantified by mass spectrometry.[7][8]

-

Visualizations

Signaling Pathway

Caption: Inhibition of Serotonin Biosynthesis by p-Ethynylphenylalanine.

Experimental Workflow

Caption: Workflow for Bioorthogonal Labeling of Neuronal Proteins with pEPA.

Conclusion

This compound is a powerful and multifaceted tool for neuroscience research. Its ability to potently and selectively inhibit serotonin synthesis provides a valuable method for investigating the roles of this critical neurotransmitter. Furthermore, its utility as a bioorthogonal amino acid opens up exciting possibilities for studying the dynamics of the neuronal proteome. The experimental protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize pEPA in their studies to advance our understanding of the brain in health and disease.

References

- 1. p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Short- and long-term effects of p-ethynylphenylalanine on brain serotonin levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 5. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radioenzymatic assay for tryptophan hydroxylase: [3H]H2O release assessed by charcoal adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics [mdpi.com]

An In-depth Technical Guide on the Effects of p-Ethynylphenylalanine Hydrochloride on 5-HT Levels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of p-Ethynylphenylalanine hydrochloride (p-EPA) on serotonin (B10506) (5-HT) levels. It details the mechanism of action, presents quantitative data from key studies, outlines experimental protocols, and discusses the compound's utility as a research tool.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical monoamine neurotransmitter involved in a vast array of physiological and psychological processes, including mood regulation, sleep, appetite, and cognition.[1] The synthesis of 5-HT is a two-step process initiated by the enzyme tryptophan hydroxylase (TPH), which converts L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP).[2][3] This initial hydroxylation is the rate-limiting step in the entire pathway, making TPH a key target for modulating serotonergic activity.[4][5]

p-Ethynylphenylalanine (p-EPA), a novel compound, has been identified as a potent and selective inhibitor of TPH.[4] Its ability to acutely and, in some contexts, irreversibly reduce 5-HT levels makes it a valuable pharmacological tool for investigating the role of the serotonergic system in various physiological and pathological states.[1][6] This guide synthesizes the current understanding of p-EPA's effects on 5-HT biosynthesis.

Mechanism of Action

p-EPA exerts its effect by directly inhibiting tryptophan hydroxylase, the enzyme responsible for the first and rate-limiting step in serotonin synthesis.[4][5] By blocking TPH, p-EPA prevents the conversion of L-tryptophan to 5-HTP, thereby depleting the precursor necessary for 5-HT production.[1] In vitro studies have demonstrated that p-EPA acts as a competitive and reversible inhibitor of TPH with respect to the substrate, tryptophan.[4] However, in vivo evidence also suggests it can irreversibly interfere with TPH synthesis, leading to a long-lasting reduction in 5-HT levels.[1][6]

The compound shows high selectivity for TPH. It has been found to have little to no inhibitory activity against other aromatic amino acid hydroxylases like tyrosine hydroxylase (the rate-limiting enzyme for catecholamine synthesis) and phenylalanine hydroxylase.[4][5] Furthermore, p-EPA is a poor ligand for the serotonin transporter and various serotonin receptor subtypes.[4][7]

Quantitative Data on the Effects of p-EPA

The inhibitory effects of p-EPA on TPH and subsequent 5-HT levels have been quantified in both in vitro and in vivo studies.

Table 1: In Vitro TPH Inhibition by p-EPA

| Parameter | Value | Reference |

| Enzyme | Tryptophan Hydroxylase (TPH) | [4] |

| Inhibitor | p-Ethynylphenylalanine (p-EPA) | [4] |

| Inhibition Type | Competitive and Reversible | [4] |

| Ki Value | 32.6 ± 6.2 µM (vs. Tryptophan) | [4][7] |

Table 2: Comparative In Vivo Effects of p-EPA and pCPA in Rats (24h post-injection)

| Compound | Dosage | TPH Activity Decrease | 5-HT & 5-HIAA Decrease | Reference |

| p-EPA | 30 mg/kg | 95 ± 5% | 85% | [4] |

| pCPA | 300 mg/kg | 87 ± 5% | Not specified | [4] |

pCPA (p-chlorophenylalanine) is another well-known TPH inhibitor. The data indicates p-EPA is significantly more potent.[4]

Table 3: Time-Course of 5-HT Depletion in Rat Brain Regions after a Single p-EPA Injection (5 mg/kg, i.p.)

| Brain Region | Effect on 5-HT Levels | Onset of Decrease | Duration of Decrease | Reference |

| Raphe Nuclei (Tissue) | Significant Decrease | 30 minutes post-injection | Lasts for 4 days | [6] |

| Frontal Cortex (Extracellular) | Rapid Decrease | 30 minutes post-injection | Not specified | [6] |

| Striatum (Extracellular) | Rapid Decrease | 40 minutes post-injection | Not specified | [6] |

| Hippocampus (Extracellular) | Rapid Decrease | 90 minutes post-injection | Not specified | [6] |

| All Projection Areas (Tissue) | Significant Decrease | 24 hours post-injection | Returns to normal after 12 days | [6] |

Experimental Protocols

The following sections describe generalized methodologies based on the cited research for investigating the effects of p-EPA.

In Vivo Animal Studies

-

Animal Model: Male Sprague-Dawley rats are commonly used.[4][6]

-

Housing: Animals are typically housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, with ad libitum access to food and water.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection. Dosages ranging from 5 mg/kg to 30 mg/kg have been shown to be effective.[4][6]

-

Tissue Collection: At specified time points post-injection, animals are euthanized. Brains are rapidly excised and dissected on ice to isolate specific regions of interest, such as the raphe nuclei, striatum, hippocampus, and frontal cortex.[6] Samples are then typically frozen in liquid nitrogen and stored at -80°C until analysis.

-

Measurement of 5-HT and 5-HIAA: High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection is a standard method for quantifying serotonin and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in brain tissue homogenates.

-

Measurement of TPH Activity: TPH activity is assessed in brain homogenates by measuring the rate of 5-HTP formation from tryptophan. This can be confirmed by observing a decreased accumulation of 5-HTP after administration of an aromatic amino acid decarboxylase inhibitor like NSD-101.[6]

Conclusion

This compound is a potent, selective, and highly effective inhibitor of tryptophan hydroxylase. It offers a significant advantage over older inhibitors like pCPA due to its higher potency.[4] The compound robustly decreases both tissue and extracellular levels of 5-HT in key brain regions, with a well-documented time course of action.[6] These characteristics establish p-EPA as an invaluable pharmacological tool for researchers in neuroscience and drug development, enabling precise investigation into the functional roles of the central serotonergic system.

References

- 1. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serotonin biosynthesis as a predictive marker of serotonin pharmacodynamics and disease-induced dysregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuropharmacology of 5-hydroxytryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.psu.edu [pure.psu.edu]

- 6. Short- and long-term effects of p-ethynylphenylalanine on brain serotonin levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

p-Ethynylphenylalanine Hydrochloride: A Bioorthogonal Chemical Reporter for Probing Protein Dynamics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

p-Ethynylphenylalanine hydrochloride (p-Epa-HCl) is a non-canonical amino acid that serves as a powerful bioorthogonal chemical reporter. Its structural similarity to phenylalanine allows it to be incorporated into proteins during cellular protein synthesis. The presence of a terminal alkyne group on the phenyl ring provides a chemical handle for "click" chemistry, enabling the selective attachment of probes for visualization, identification, and quantification of newly synthesized proteins. This technical guide provides a comprehensive overview of p-Epa-HCl, including its properties, experimental protocols for its use in metabolic labeling and proteomics, and its applications in studying protein dynamics in various biological systems.

Introduction

The ability to distinguish newly synthesized proteins from the pre-existing proteome is crucial for understanding cellular responses to various stimuli, identifying drug targets, and elucidating disease mechanisms. Bioorthogonal chemical reporters, molecules that can be incorporated into biomolecules and subsequently detected with high specificity, have emerged as invaluable tools for this purpose. p-Ethynylphenylalanine (p-Epa) is one such reporter, an analog of the essential amino acid phenylalanine. Its hydrochloride salt is typically used for improved solubility in aqueous media.

Once incorporated into proteins, the ethynyl (B1212043) group of p-Epa can undergo a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-containing probe.[1][2] This "click" reaction allows for the covalent attachment of a wide range of reporter molecules, including fluorophores for imaging, biotin (B1667282) for affinity purification and subsequent mass spectrometry-based proteomic analysis, and other tags for various biochemical assays.[3][4]

Properties of this compound

A summary of the key chemical and biological properties of this compound is presented in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Synonyms | 4-Ethynyl-L-phenylalanine hydrochloride | [5] |

| Molecular Formula | C₁₁H₁₂ClNO₂ | N/A |

| Molecular Weight | 225.67 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | H₂O: 12 mg/mL (53.17 mM) (Sonication recommended); DMSO: 99 mg/mL (438.69 mM) (Sonication recommended) | [6] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [6] |

Table 2: Biological and Pharmacological Properties

| Parameter | Value | Notes | Reference |

| Target | Tryptophan Hydroxylase (TPH) | Competitive and reversible inhibitor | [5][7][8] |

| Kᵢ | 32.6 ± 6.2 µM | in vitro vs. tryptophan | [8] |

| In Vivo Effect (Rats) | 95 ± 5% decrease in TPH activity in brain homogenates | 30 mg/kg administration | [6][8] |

| In Vivo Effect (Rats) | 85% decrease in serotonin (B10506) and 5-hydroxyindole-3-acetic acid levels | 30 mg/kg administration, 24h post-injection | [6][8] |

| Selectivity | Little inhibitory activity towards tyrosine hydroxylase; No inhibition of phenylalanine hydroxylase or tyrosinase | [8] |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound as a bioorthogonal reporter.

Metabolic Labeling of Newly Synthesized Proteins

This protocol describes the incorporation of p-Epa into proteins in cultured cells.

Materials:

-

This compound (p-Epa-HCl)

-

Phenylalanine-free cell culture medium

-

Dialyzed fetal bovine serum (dFBS)

-

Cultured cells of interest

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture Preparation: Plate cells at a desired density and allow them to adhere and grow under standard culture conditions.

-

Amino Acid Starvation (Optional but Recommended): To enhance incorporation efficiency, gently wash the cells with pre-warmed PBS and then incubate them in phenylalanine-free medium supplemented with dFBS for 30-60 minutes.

-

Metabolic Labeling: Prepare the labeling medium by supplementing the phenylalanine-free medium with p-Epa-HCl. The optimal concentration of p-Epa-HCl should be determined empirically for each cell type and experimental goal but typically ranges from 50 to 500 µM.

-

Remove the starvation medium and add the p-Epa-HCl containing labeling medium to the cells.

-

Incubate the cells for the desired period (e.g., 1-24 hours) to allow for the incorporation of p-Epa into newly synthesized proteins. The incubation time will depend on the protein synthesis rate of the cell type and the specific proteins of interest.

-

Cell Lysis: After labeling, wash the cells with PBS and lyse them using a suitable lysis buffer compatible with downstream applications (e.g., RIPA buffer for western blotting, or a buffer containing protease inhibitors for proteomics).

-

Collect the cell lysate and proceed to the click chemistry reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol outlines the "click" reaction to attach an azide-functionalized reporter molecule to p-Epa-labeled proteins.

Materials:

-

p-Epa-labeled protein lysate

-

Azide-functionalized reporter molecule (e.g., Azide-PEG4-Biotin, Azide-Fluorophore)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in H₂O)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in H₂O)

-

Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 300 mM in H₂O)

-

PBS

Procedure:

-

Prepare the Click-&-Go™ Reagent Cocktail: In a microcentrifuge tube, prepare the reagent cocktail immediately before use. For a 50 µL protein lysate sample, the following volumes can be used as a starting point:

-

90 µL PBS buffer

-

20 µL of 2.5 mM azide-reporter in DMSO or water

-

10 µL of 100 mM THPTA solution

-

10 µL of 20 mM CuSO₄ solution

-

-

Initiate the Click Reaction: Add 10 µL of 300 mM sodium ascorbate solution to the reagent cocktail to initiate the reaction. Vortex briefly to mix.

-

Labeling: Add the freshly prepared Click-&-Go™ reagent cocktail to the p-Epa-labeled protein lysate.

-

Incubation: Protect the reaction from light (especially if using a fluorescent reporter) and incubate for 30 minutes at room temperature with gentle agitation.

-

The labeled proteins are now ready for downstream analysis, such as affinity purification, SDS-PAGE, or mass spectrometry.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Caption: Metabolic incorporation of p-Ethynylphenylalanine into proteins.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Caption: A general proteomics workflow using p-Ethynylphenylalanine.

Applications in Research and Drug Development

The use of this compound as a bioorthogonal reporter has numerous applications:

-

Monitoring global protein synthesis: By measuring the incorporation of p-Epa, researchers can assess the overall rate of protein synthesis in response to various stimuli, such as drug treatment, stress, or developmental cues.

-

Identification of newly synthesized proteins: Combining p-Epa labeling with mass spectrometry allows for the specific identification and quantification of proteins that are synthesized under particular conditions. This is a powerful approach for discovering novel drug targets and biomarkers.[9]

-

Pulse-chase analysis: By performing a "pulse" of p-Epa labeling followed by a "chase" with normal phenylalanine, the degradation rates of specific proteins can be determined.

-

Visualization of protein localization: Using a fluorescent azide (B81097) probe, the subcellular localization of newly synthesized proteins can be visualized by microscopy.

Conclusion

This compound is a versatile and robust bioorthogonal chemical reporter that enables the study of protein dynamics with high temporal and spatial resolution. Its ease of use, high specificity, and compatibility with a wide range of downstream analytical techniques make it an indispensable tool for researchers in cell biology, biochemistry, and drug discovery. This guide provides the fundamental knowledge and protocols to successfully implement p-Epa-based strategies for probing the proteome.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. interchim.fr [interchim.fr]

- 3. broadpharm.com [broadpharm.com]

- 4. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Hydroxylase | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Proteomics: technology development and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of p-Ethynylphenylalanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of p-Ethynylphenylalanine hydrochloride. It is a potent and selective inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (B10506) biosynthesis. This document details the scientific background, a complete synthetic protocol, and key quantitative data, making it an essential resource for researchers in medicinal chemistry, neurobiology, and drug development.

Discovery and Scientific Background

p-Ethynylphenylalanine (p-EPA) was identified as a novel, potent, and specific inhibitor of tryptophan hydroxylase (TPH).[1][2] TPH catalyzes the initial and rate-limiting step in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). The inhibition of TPH by p-EPA leads to a significant reduction in serotonin levels, making it a valuable tool for studying the roles of serotonin in various physiological and pathological processes.

This compound is a competitive and reversible inhibitor of TPH with a Ki of 32.6 µM.[1][2][3][4][5][6] In vivo studies in rats have demonstrated that administration of p-EPA (30 mg/kg) can lead to a 95% decrease in TPH activity in brain homogenates and a corresponding 85% reduction in serotonin and its metabolite, 5-hydroxyindole-3-acetic acid (5-HIAA).[1][2]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the protection of a commercially available starting material, 4-iodo-L-phenylalanine. The key step in the synthesis is the introduction of the ethynyl (B1212043) group via a palladium-catalyzed cross-coupling reaction, followed by deprotection to yield the final product.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Experimental Protocols

Step 1: Synthesis of N-Boc-4-iodo-L-phenylalanine methyl ester

To a solution of 4-iodo-L-phenylalanine in methanol, thionyl chloride is added dropwise at 0°C, and the reaction mixture is stirred at room temperature to facilitate the formation of the methyl ester. After completion, the solvent is removed under reduced pressure. The resulting crude methyl ester is then dissolved in a suitable solvent (e.g., dichloromethane), and di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base (e.g., triethylamine) are added to protect the amino group. The reaction is monitored by thin-layer chromatography (TLC), and upon completion, the product is purified by column chromatography.

Step 2: Synthesis of N-Boc-4-((trimethylsilyl)ethynyl)-L-phenylalanine methyl ester

The protected 4-iodo-L-phenylalanine derivative is subjected to a Heck or Sonogashira cross-coupling reaction with trimethylsilylacetylene. In a typical procedure, the starting material is dissolved in an appropriate solvent such as toluene (B28343) or DMF. A palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0), and a base (e.g., triethylamine (B128534) or diisopropylethylamine) are added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed. The crude product is then worked up and purified.[7][8]

Step 3: Desilylation

The trimethylsilyl (B98337) protecting group is removed under mild basic conditions. The silylated intermediate is dissolved in methanol, and potassium carbonate is added. The reaction is stirred at room temperature until the desilylation is complete, as monitored by TLC.

Step 4: Deprotection and formation of this compound

The Boc and methyl ester protecting groups are removed simultaneously by acidolysis. The protected p-ethynylphenylalanine derivative is treated with a solution of hydrochloric acid in an organic solvent, such as dioxane or methanol.[9][10] The reaction is typically carried out at room temperature. After the deprotection is complete, the solvent is evaporated, and the resulting solid is triturated with diethyl ether to afford this compound as a solid.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its synthesis.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₂ClNO₂ |

| Molecular Weight | 225.67 g/mol |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in water (12 mg/mL) and DMSO (99 mg/mL)[2] |

Table 2: Biological Activity

| Parameter | Value | Reference |

| TPH Inhibition (Ki) | 32.6 ± 6.2 µM | [1][2] |

| In vivo TPH Activity Reduction | 95 ± 5% (at 30 mg/kg in rats) | [1][2] |

| In vivo Serotonin Level Reduction | 85% (at 30 mg/kg in rats) | [1][2] |

Table 3: Characterization Data (Predicted)

| Analysis | Data |

| ¹H NMR (D₂O) | δ 7.4-7.2 (m, 4H, Ar-H), 4.2 (t, 1H, α-CH), 3.2 (d, 2H, β-CH₂), 3.1 (s, 1H, C≡CH) |

| ¹³C NMR (D₂O) | δ 175 (C=O), 132-128 (Ar-C), 122 (Ar-C-C≡), 83 (C≡CH), 79 (C≡CH), 55 (α-CH), 37 (β-CH₂) |

| Melting Point | Not available |

| Purity (by HPLC) | >98% |

Mechanism of Action: Inhibition of Serotonin Biosynthesis

This compound exerts its biological effects by inhibiting tryptophan hydroxylase (TPH), the enzyme responsible for the conversion of L-tryptophan to 5-hydroxy-L-tryptophan (5-HTP). This is the initial and rate-limiting step in the biosynthesis of serotonin.

Applications in Research and Drug Development

The potent and selective inhibition of serotonin synthesis by this compound makes it a valuable pharmacological tool for:

-

Investigating the role of serotonin: Researchers can use this compound to study the involvement of serotonin in a wide range of physiological processes, including mood regulation, sleep, appetite, and cognition.

-

Disease modeling: By depleting serotonin levels, this compound can be used to create animal models of serotonin-deficient states, which are relevant to conditions such as depression and anxiety.

-

Drug discovery: As a well-characterized TPH inhibitor, it can serve as a reference compound in the development of new and improved drugs targeting the serotonergic system.

Conclusion

This compound is a key molecule for the scientific community engaged in neuroscience and medicinal chemistry. Its well-defined synthesis and potent biological activity provide a solid foundation for further research and development. This guide offers a comprehensive resource to facilitate its synthesis and application in the laboratory.

References

- 1. p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Hydroxylase | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. p-Ethynylphenylalanine | Hydroxylase | TargetMol [targetmol.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to p-Ethynylphenylalanine Hydrochloride for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Ethynylphenylalanine hydrochloride (p-EPA), an unnatural amino acid analogue, has emerged as a significant tool in neuroscience and drug discovery. Its primary mode of action is the potent and selective inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (B10506) (5-hydroxytryptamine, 5-HT) biosynthesis.[1][2][3][4] This targeted inhibition allows for the controlled depletion of serotonin in both the central and peripheral nervous systems, providing a valuable method for investigating the multifaceted roles of serotonin in various physiological and pathological processes.

Furthermore, the ethynyl (B1212043) group on the phenyl ring of p-EPA serves as a bioorthogonal handle for "click chemistry."[3][4] This functionality enables the covalent labeling and tracking of proteins and other biomolecules in vitro and in vivo, opening avenues for advanced molecular imaging and proteomics studies.

This technical guide provides a comprehensive overview of this compound for in vivo research, consolidating key data on its physicochemical properties, experimental protocols for its use, and a comparative analysis with other TPH inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in in vivo studies, particularly for formulation and administration.

| Property | Value | Source(s) |

| Chemical Name | (2S)-2-amino-3-(4-ethynylphenyl)propanoic acid hydrochloride | [5] |

| Synonyms | 4-Ethynyl-L-phenylalanine hydrochloride, p-EPA hydrochloride | [5] |

| Molecular Formula | C₁₁H₁₂ClNO₂ | [5] |

| Molecular Weight | 225.67 g/mol | [6] |

| Appearance | Off-white to light yellow solid | [1][6] |

| Solubility | - Water: 12.5 mg/mL (with sonication) - DMSO: 50 mg/mL (with ultrasonication and warming to 60°C) - 1M NaOH: 240 mg/mL (adjusting pH to 11) - 1M HCl: 240 mg/mL (adjusting pH to 1) | [1][6][7] |

| Storage | Powder: Store at 4°C, sealed and away from moisture. In Solvent: -80°C for up to 6 months; -20°C for up to 1 month. | [1][6] |

Mechanism of Action and In Vivo Effects

This compound is a competitive inhibitor of tryptophan hydroxylase (TPH) with respect to its substrate, tryptophan.[2][3] It exhibits high selectivity for TPH over other aromatic amino acid hydroxylases such as tyrosine hydroxylase and phenylalanine hydroxylase.[2]

In Vivo Efficacy: Dose-Response and Time-Course

Administration of p-EPA leads to a significant and dose-dependent reduction in TPH activity and, consequently, serotonin and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) levels in the brain.

| Animal Model | Dose | Route | Effect | Time Point | Source(s) |

| Rat | 30 mg/kg | i.p. | - 95% decrease in TPH activity in brain homogenates - 85% decrease in serotonin and 5-HIAA levels | 24 hours post-injection | [2] |

| Rat | 5 mg/kg | i.p. | - Significant decrease in 5-HT tissue concentration in raphe nuclei - Rapid decrease in extracellular 5-HT in hippocampus, striatum, and frontal cortex | 30 minutes (raphe nuclei) 30-90 minutes (projection areas) | [8] |

| Rat | 5 mg/kg | i.p. | - 5-HT levels remained decreased for 4 days in raphe nuclei - Normal 5-HT levels reappeared after 12 days | 4 days and 12 days | [8] |

i.p. = intraperitoneal

Note on Reversibility: While some sources describe p-EPA as a reversible inhibitor[2][3], at least one in vivo study characterizes its effect as "powerfully, acutely and irreversibly reduces the 5-HT levels," with serotonin levels taking up to 12 days to return to normal.[8] This suggests a long-lasting in vivo effect that may be functionally irreversible in the context of many experimental timelines.

Pharmacokinetics (ADME) and Toxicology

Detailed pharmacokinetic (Absorption, Distribution, Metabolism, Excretion) and toxicology data for this compound are not extensively available in the public domain. As a phenylalanine analog, its transport and metabolism may share some characteristics with endogenous phenylalanine. However, dedicated studies are required to determine its specific ADME profile and to establish a comprehensive safety profile, including acute and chronic toxicity, as well as its LD50. The lack of this information necessitates careful dose selection and monitoring in in vivo experiments.

Experimental Protocols

In Vivo Administration

The following protocol is a general guideline for the intraperitoneal (i.p.) injection of this compound in rodents.

Materials:

-

This compound powder

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[3] or sterile saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator

-

Sterile syringes and needles

Procedure:

-

Preparation of Dosing Solution:

-

In a sterile microcentrifuge tube, weigh the required amount of this compound.

-

Add the vehicle solution to achieve the desired final concentration (e.g., for a 30 mg/kg dose in a 250g rat with an injection volume of 1 mL/kg, the concentration would be 30 mg/mL).

-

Vortex and sonicate the mixture until the compound is fully dissolved or a homogenous suspension is formed. Warming may be necessary for higher concentrations in DMSO-based vehicles.[6]

-

-

Animal Dosing:

-

Gently restrain the animal.

-

Administer the prepared solution via intraperitoneal injection at the desired dose.

-

-

Post-Administration Monitoring:

-

Monitor the animal for any adverse effects.

-

Assessment of In Vivo Effects

4.2.1. Measurement of Tryptophan Hydroxylase (TPH) Activity: TPH activity in brain tissue homogenates can be measured using various methods, including a radioenzymatic assay that measures the release of tritiated water from a tritiated tryptophan substrate.

4.2.2. Measurement of Serotonin (5-HT) and 5-HIAA Levels: The most common method for quantifying serotonin and its metabolites in brain tissue is High-Performance Liquid Chromatography (HPLC) with electrochemical detection. This technique offers high sensitivity and specificity.

In Vivo Click Chemistry (Adapted General Protocol)

The ethynyl group of p-EPA can be used for in vivo labeling of proteins through copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry). This allows for the visualization and identification of proteins that have incorporated this unnatural amino acid.

Signaling Pathways

The primary signaling pathway directly affected by this compound is the serotonin synthesis pathway.

By depleting serotonin, p-EPA can indirectly affect a multitude of downstream signaling pathways and physiological processes that are modulated by serotonin, including mood, cognition, and gastrointestinal function. Studies on the broader downstream effects of TPH2 inactivation have shown upregulation of 5-HT₁ₐ and 5-HT₁₈ receptors and a reduction in norepinephrine (B1679862) concentrations.[9]

Comparative Analysis with Other TPH Inhibitors

This compound offers distinct advantages in terms of potency and selectivity compared to the classical TPH inhibitor, p-chlorophenylalanine (pCPA).

| Inhibitor | Mechanism | Potency | Selectivity | In Vivo Efficacy (Rat) | Reversibility |

| p-Ethynylphenylalanine (p-EPA) | Competitive, Reversible | Ki = 32.6 µM | High selectivity over TH and PAH | 95% TPH inhibition at 30 mg/kg | Long-acting in vivo (functionally irreversible) |

| p-Chlorophenylalanine (pCPA) | Irreversible | Weaker than p-EPA | Less selective than p-EPA | 87% TPH inhibition at 300 mg/kg | Irreversible |

| Telotristat (B1663555) Ethyl | Reversible | High potency | Selective for TPH1 | Reduces peripheral serotonin | Reversible |

Applications in Drug Development

The ability to selectively inhibit TPH makes p-EPA a valuable tool for preclinical drug development. By elucidating the role of serotonin in disease models, it can aid in the validation of TPH as a therapeutic target for a range of disorders, including carcinoid syndrome, irritable bowel syndrome, and certain psychiatric conditions. The development of peripherally restricted TPH inhibitors like telotristat ethyl highlights the therapeutic potential of targeting serotonin synthesis outside the central nervous system to minimize neuropsychiatric side effects.[10]

Conclusion

This compound is a potent and selective tool for the in vivo investigation of the serotonergic system. Its dual functionality as a TPH inhibitor and a click chemistry probe makes it a versatile molecule for a wide range of applications in neuroscience and drug discovery. While a comprehensive understanding of its pharmacokinetic and toxicological profile requires further investigation, the existing data provides a solid foundation for its use in preclinical research. Careful consideration of its long-lasting in vivo effects is essential for appropriate experimental design.

References

- 1. benchchem.com [benchchem.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | Biosynthesis and Metabolic Fate of Phenylalanine in Conifers [frontiersin.org]

- 6. Short- and long-term effects of p-ethynylphenylalanine on brain serotonin levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DEVELOPMENTAL CHANGES IN SEROTONIN SIGNALING: IMPLICATIONS FOR EARLY BRAIN FUNCTION, BEHAVIOR AND ADAPTATION - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impacts of Brain Serotonin Deficiency following Tph2 Inactivation on Development and Raphe Neuron Serotonergic Specification | PLOS One [journals.plos.org]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for p-Ethynylphenylalanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Ethynylphenylalanine hydrochloride (pEPA HCl) is a versatile synthetic amino acid with significant applications in biomedical research and drug development. Its unique chemical structure, featuring a terminal alkyne group, allows it to serve as a powerful tool for two primary experimental approaches: as a potent and selective inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (B10506) biosynthesis, and as a bio-orthogonal handle for "click chemistry" reactions. These application notes provide detailed protocols for both the enzymatic inhibition and protein labeling applications of pEPA HCl, along with relevant quantitative data and safety considerations.

Inhibition of Tryptophan Hydroxylase (TPH)

p-Ethynylphenylalanine acts as a competitive and reversible inhibitor of TPH, offering a more potent and specific alternative to commonly used inhibitors like p-chlorophenylalanine (pCPA).[1] This makes it an invaluable tool for studying the physiological and behavioral roles of serotonin.

Quantitative Data: In Vitro and In Vivo Inhibition of TPH

| Parameter | Value | Species/System | Reference |

| In Vitro Inhibition | |||

| TPH Inhibition (Ki) | 32.6 ± 6.2 µM (vs. tryptophan) | Purified TPH | [1] |

| In Vivo Inhibition | |||

| TPH Activity Decrease | 95 ± 5% | Rat brain homogenates | [1] |

| Serotonin Level Decrease | 85% | Rat brain | [1] |

| 5-HIAA Level Decrease | 85% | Rat brain | [1] |

| Effective Dose | 30 mg/kg (i.p. injection) | Rat | [1] |

| Onset of Action (Extracellular 5-HT decrease) | 30-90 minutes | Rat brain (various regions) | [2] |

| Duration of Action (return to normal 5-HT levels) | ~12 days | Rat brain | [2] |

Signaling Pathway: Serotonin Biosynthesis Inhibition

The following diagram illustrates the serotonin biosynthesis pathway and the point of inhibition by p-Ethynylphenylalanine.

References

Application Notes and Protocols for p-Ethynylphenylalanine Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Ethynylphenylalanine hydrochloride (pEPA) is a non-canonical amino acid that serves as a powerful tool for studying protein synthesis and dynamics in cell culture. Its utility stems from the presence of a terminal alkyne group, which allows for bioorthogonal ligation to azide-containing reporter molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This enables the specific detection, visualization, and purification of newly synthesized proteins.

Beyond its role as a bioorthogonal handle, p-Ethynylphenylalanine is also a potent and selective inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (B10506) biosynthesis.[2] This dual functionality makes pEPA a unique molecular probe, but also necessitates careful consideration of its experimental application, particularly in neuronal or other serotonin-sensitive cell types.

These application notes provide a comprehensive guide to the use of this compound in cell culture, including protocols for metabolic labeling, cytotoxicity considerations, and subsequent analysis using click chemistry.

Data Presentation

Physicochemical and Biological Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂ClNO₂ | N/A |

| Molecular Weight | 225.67 g/mol | N/A |

| Bioorthogonal Group | Terminal Alkyne | [1] |

| Primary Target (Inhibition) | Tryptophan Hydroxylase (TPH) | [2] |

| Inhibition Constant (Ki) | 32.6 µM | [2] |

| Solubility | Soluble in aqueous solutions, DMSO | N/A |

Recommended Starting Concentrations for Metabolic Labeling

Due to the limited availability of direct cytotoxicity data for p-Ethynylphenylalanine in various cell lines, the following concentrations are suggested as a starting point for optimization. These recommendations are based on typical concentrations used for other non-canonical amino acids like L-azidohomoalanine (AHA).[3][4][5] It is imperative to perform a dose-response curve to determine the optimal concentration that balances efficient protein incorporation with minimal cytotoxicity for your specific cell line.

| Cell Type | Suggested Starting Concentration Range | Incubation Time | Considerations |

| General Mammalian Cell Lines (e.g., HEK293, HeLa, A549) | 25 - 100 µM | 4 - 24 hours | Monitor for signs of cytotoxicity, such as changes in morphology or reduced proliferation. |

| Neuronal or Serotonin-Sensitive Cells | 1 - 25 µM | 4 - 24 hours | The TPH inhibitory activity of pEPA may impact cell physiology. Lower concentrations and shorter incubation times are recommended. Consider including experimental controls to assess the effects of TPH inhibition. |

Experimental Protocols

Protocol 1: Metabolic Labeling of Newly Synthesized Proteins with p-Ethynylphenylalanine

This protocol outlines the steps for incorporating p-Ethynylphenylalanine into newly synthesized proteins in cultured mammalian cells. The procedure is analogous to Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT).[6][7][8][9][10]

Materials:

-

This compound

-

Phenylalanine-free cell culture medium

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of labeling.

-

Amino Acid Starvation (Optional but Recommended): To enhance the incorporation of pEPA, replace the standard culture medium with pre-warmed phenylalanine-free medium supplemented with dFBS. Incubate the cells for 30-60 minutes.

-

Metabolic Labeling:

-

Prepare the labeling medium by dissolving this compound in phenylalanine-free medium to the desired final concentration (start with a range of 25-100 µM).

-

Remove the starvation medium and add the pEPA-containing labeling medium to the cells.

-

Incubate for the desired period (e.g., 4-24 hours). The optimal incubation time will depend on the rate of protein synthesis in your cell line and the experimental goals.

-

-

Cell Lysis:

-

After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells directly on the plate by adding an appropriate volume of ice-cold lysis buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, with occasional vortexing.

-

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the pEPA-labeled proteome. The lysate can be stored at -80°C for later use.

-

Protocol 2: Detection of p-Ethynylphenylalanine-Labeled Proteins via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol describes the "clicking" of an azide-functionalized reporter molecule (e.g., a fluorescent dye or biotin) onto the alkyne handle of pEPA-labeled proteins in a cell lysate.

Materials:

-

pEPA-labeled cell lysate

-

Azide-functionalized reporter molecule (e.g., Azide-Fluor 488, Biotin-Azide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., Sodium Ascorbate, THPTA)

-

Tris-HCl buffer (pH 8.0)

Procedure:

-

Prepare Click Chemistry Reagents:

-

Copper(II) Sulfate: Prepare a 50 mM stock solution in deionized water.

-

Reducing Agent (Sodium Ascorbate): Prepare a 500 mM stock solution in deionized water. Note: This solution is prone to oxidation and should be prepared fresh.

-

Azide (B81097) Reporter: Prepare a 10 mM stock solution in DMSO.

-

-

Click Reaction Assembly: In a microcentrifuge tube, combine the following in order:

-

pEPA-labeled protein lysate (adjust volume to contain 20-50 µg of protein)

-

Azide reporter (final concentration of 100 µM)

-

Tris-HCl buffer (final concentration of 100 mM)

-

Copper(II) sulfate (final concentration of 1 mM)

-

Reducing agent (final concentration of 5 mM)

-

Adjust the final volume with deionized water.

-

-

Incubation:

-

Vortex the reaction mixture gently.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

-

Downstream Analysis: The click-labeled proteins are now ready for downstream applications:

-

SDS-PAGE and In-Gel Fluorescence Scanning: If a fluorescent azide was used, the labeled proteins can be visualized directly after gel electrophoresis.

-

Western Blotting and Detection: If a biotin-azide was used, the labeled proteins can be detected using streptavidin-HRP conjugates.

-

Affinity Purification: Biotin-labeled proteins can be enriched using streptavidin-coated beads for subsequent mass spectrometry analysis.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for metabolic labeling and detection of proteins using pEPA.

Caption: Principle of CuAAC click chemistry for labeling pEPA-containing proteins.

Caption: The dual role of p-Ethynylphenylalanine in cellular systems.

Important Considerations

-

Cytotoxicity: It is crucial to perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range of p-Ethynylphenylalanine for your specific cell line.

-

TPH Inhibition: The inhibitory effect of pEPA on tryptophan hydroxylase (Ki = 32.6 µM) should be considered, especially when working with neuronal cells or systems where serotonin signaling is important.[2] Appropriate controls should be included to dissect the effects of protein labeling from those of TPH inhibition.

-

Optimization: The protocols provided are a starting point. Optimal concentrations of pEPA, incubation times, and click chemistry components may vary depending on the cell type and experimental setup. Empirical optimization is highly recommended.

-

Controls: Always include a negative control where cells are not treated with pEPA to assess background fluorescence or non-specific binding of the reporter molecule. A positive control for protein synthesis inhibition (e.g., cycloheximide) can also be informative.[1]

References

- 1. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) incubation - ROCKS [protocols.io]

- 9. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome | PLOS One [journals.plos.org]

Application Notes and Protocols: p-Ethynylphenylalanine Hydrochloride for In Vivo Protein Labeling